N-{1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]piperidin-4-yl}benzamide
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Overview
Description
“N-{1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]piperidin-4-yl}benzamide” is a complex organic compound that contains several functional groups and rings, including a pyrimidine ring, a piperidine ring, and an amide group. The presence of these functional groups suggests that this compound could have a variety of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the introduction of the methylsulfanyl and chloro groups. The piperidine ring could be formed in a separate reaction and then attached to the pyrimidine ring via an amide bond .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and piperidine rings, as well as the amide group connecting them. The chloro and methylsulfanyl groups attached to the pyrimidine ring would likely have a significant impact on the compound’s chemical properties and biological activity .Chemical Reactions Analysis
As a complex organic molecule, “this compound” could participate in a variety of chemical reactions. The presence of the amide group, for example, could allow for reactions involving nucleophilic acyl substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents, while the nonpolar methylsulfanyl and chloro groups could increase its solubility in nonpolar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2S/c1-26-18-20-11-14(19)15(22-18)17(25)23-9-7-13(8-10-23)21-16(24)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOINLPWWWNHHBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)N2CCC(CC2)NC(=O)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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